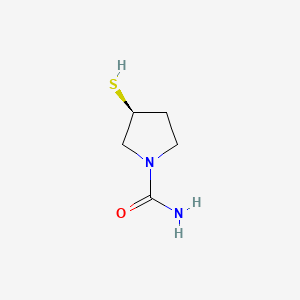
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid” is a derivative of 3-Hydroxyquinazoline-2,4(1H,3H)-Dione . It is a part of a series of metal ion chelators with potent Anti-HCV activities .
Synthesis Analysis
The synthesis of this compound involves the use of 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide as the halide in the reactants . The crude product was obtained as a white solid .Molecular Structure Analysis
The molecular formula of the compound is C8H5N2O2 . It has an average mass of 161.138 Da and a mono-isotopic mass of 161.035645 Da .Chemical Reactions Analysis
The compound is a part of a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives . These compounds have shown good inhibitory activities on non-structural protein 5B (NS5B) polymerase .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H5N2O2 . It has an average mass of 161.138 Da and a mono-isotopic mass of 161.035645 Da .Applications De Recherche Scientifique
Anticonvulsant Activity : A study by El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity. They found a compound within this series that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019).
Synthesis of Dialkyl Derivatives : Khouili et al. (2021) reported the synthesis of new alkyl derivatives, alkyl 2-[2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl]benzoates. These compounds were characterized by NMR and X-ray crystallographic analysis, indicating their potential for further chemical and pharmacological studies (Khouili et al., 2021).
Antimicrobial and Anticonvulsant Properties : Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).
Efficient Synthesis and Transformation : Rafeeq et al. (2015) described an efficient synthesis method for 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione, involving dehydrative ring closure. This methodology may facilitate the production and exploration of this compound for further applications (Rafeeq et al., 2015).
Pharmaceutical Pollutants Treatment : Xie et al. (2021) investigated the removal of carbamazepine, a pharmaceutical pollutant, using a microbial fuel cell coupled constructed wetland system. They identified transformation products, including 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) benzoic acid, which indicates its relevance in environmental and pharmaceutical waste treatment (Xie et al., 2021).
Mécanisme D'action
The compound may exert an anti-HCV effect by targeting NS5B . This speculation is supported by molecular docking studies and ultraviolet-visible (UV-Vis) spectrophotometry assay, in which the possibility of binding of 3-hydroxyquinazoline-2,4(1H,3H)-diones with Mg2+ in the NS5B catalytic center was observed .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dioxoquinazolin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)17(15(21)16-13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,19,20)(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDIPTUVOCVNKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40788476 |
Source


|
| Record name | 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40788476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |
CAS RN |
537693-30-4 |
Source


|
| Record name | 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40788476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of identifying 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid in a CW-MFC system designed for carbamazepine removal?
A1: The identification of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (TP283) as a transformation product of carbamazepine (CBZ) in the CW-MFC system is crucial for several reasons.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

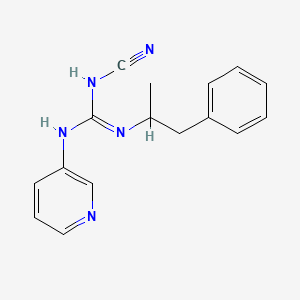

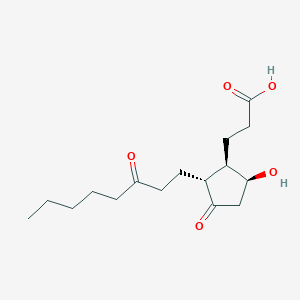
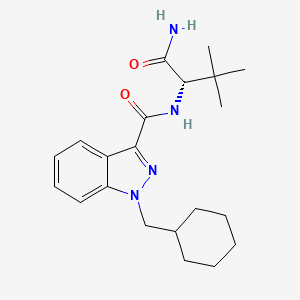
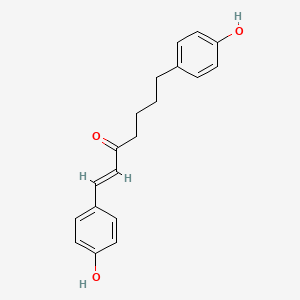
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans- (9CI)](/img/no-structure.png)
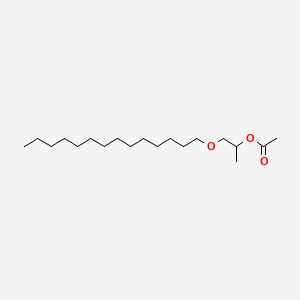
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

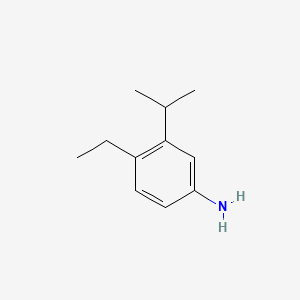

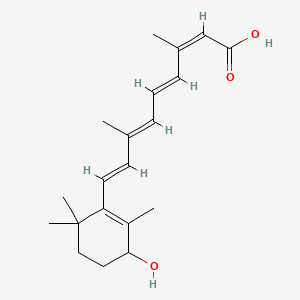
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
